(5E)-2-[4-(4-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one
Description
Properties
IUPAC Name |
(5E)-5-benzylidene-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-19-18(14-15-4-2-1-3-5-15)28-20(21-19)23-12-10-22(11-13-23)16-6-8-17(9-7-16)24(26)27/h1-9,14H,10-13H2/b18-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFYRIRINQPAC-NBVRZTHBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=O)C(=CC4=CC=CC=C4)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 4-nitrophenylpiperazine derivatives, have been reported to inhibit tyrosinase, an enzyme that plays a crucial role in melanin synthesis.
Mode of Action
It’s worth noting that similar compounds, such as 4-nitrophenylpiperazine derivatives, have been shown to inhibit tyrosinase. This inhibition could potentially occur through the compound binding to the active site of the enzyme, thereby preventing it from catalyzing its substrate.
Biochemical Analysis
Biochemical Properties
The compound (5E)-5-benzylidene-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one has been found to interact with various enzymes and proteins. For instance, it has been suggested that it may act as a potential tyrosinase inhibitor. Tyrosinase is a key enzyme involved in the synthesis of melanin, a pigment responsible for the color of skin, eyes, and hair. The compound’s interaction with tyrosinase could potentially influence the pigmentation process.
Biological Activity
The compound (5E)-2-[4-(4-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 452.5 g/mol. The structural characteristics include a thiazole ring, a piperazine moiety, and a nitrophenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 452.5 g/mol |
| LogP | 4.917 |
| PSA | 120.17 Ų |
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. A study highlighted the antibacterial activity against various strains, showing inhibition zones comparable to standard antibiotics like chloramphenicol .
Anticonvulsant Effects
The anticonvulsant activity of piperazine derivatives has been well documented. For instance, derivatives with similar structures demonstrated efficacy in reducing seizure activity in animal models . The compound's interaction with neurotransmitter systems may underlie its potential as an anticonvulsant agent.
Antidepressant and Anxiolytic Properties
Compounds containing the piperazine structure have been associated with antidepressant and anxiolytic effects. Studies suggest that these compounds may modulate serotonin and norepinephrine pathways, contributing to their therapeutic effects in mood disorders .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Receptor Binding : The piperazine ring allows for interaction with serotonin receptors, influencing mood and anxiety levels.
- Enzyme Inhibition : The thiazole moiety may inhibit specific enzymes involved in neurotransmitter metabolism, enhancing the availability of mood-regulating chemicals.
- Ion Channel Modulation : Similar compounds have been shown to affect ion channels, which could play a role in their anticonvulsant properties .
Case Studies
Several case studies have explored the pharmacological profiles of similar compounds:
- Study on Antimicrobial Activity : A comparative study evaluated several thiazole derivatives against bacterial strains like Escherichia coli and Staphylococcus aureus, showing that modifications in the nitrophenyl group significantly enhanced antimicrobial potency .
- Anticonvulsant Efficacy : In a controlled trial involving animal models, a derivative exhibited a significant reduction in seizure frequency compared to controls, suggesting potential clinical applications in epilepsy management .
- Psychotropic Effects : A double-blind study assessed the anxiolytic effects of piperazine derivatives in patients with generalized anxiety disorder, reporting significant improvements in anxiety scores compared to placebo .
Scientific Research Applications
Research indicates that thiazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Thiazole compounds have demonstrated significant antibacterial and antifungal effects. A study evaluated several thiazole derivatives, revealing MIC values indicating moderate to strong activity against various bacterial strains such as E. coli and S. aureus .
- Antitumor Properties : Thiazole derivatives have been studied for their potential anticancer effects. They are believed to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
- Neuroprotective Effects : Some studies suggest that thiazole derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease research .
Case Studies
Several studies have documented the efficacy of thiazole derivatives similar to (5E)-2-[4-(4-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one:
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key structural differences among analogues include substitutions on the piperazine ring , aryl groups , and thiazolone backbone , which influence molecular weight, polarity, and bioactivity.
Table 1: Structural and Physicochemical Comparison
*Predicted based on molecular weight (<500) and moderate logP.
†Molecular weight <500, but thioxo group may increase logP beyond Lipinski limits.
Key Observations:
- Hydrogen Bonding : The 4-hydroxybenzylidene group in increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability .
- Backbone Modifications : Replacement of thiazol-4-one with thiazolidin-4-thione () introduces a thioxo group, altering tautomerism and redox reactivity .
Spectroscopic and Computational Comparisons
Spectroscopic Features
- IR Data : The target compound’s nitro group is expected to show a characteristic stretch near 1552 cm⁻¹, similar to ’s pyrazolone derivative .
- NMR : Piperazine protons in analogues (e.g., ) resonate at δ 2.5–3.5 ppm, while aryl protons in 4-nitrophenyl groups appear downfield (δ 7.5–8.5 ppm) due to electron withdrawal .
Computational Insights
- DFT Studies : highlights that substituents like 4-propoxybenzylidene influence HOMO-LUMO gaps, affecting charge transfer and binding to Pim-1 kinase. The target compound’s 4-nitrophenyl group may similarly modulate electronic properties .
- Docking Simulations : AutoDock Vina () predicts that the nitro group enhances binding affinity to kinase ATP pockets by forming π-stacking interactions, as seen in ’s study .
Q & A
Q. Key Parameters :
| Parameter | Optimization Strategy | Reference |
|---|---|---|
| Solvent | Ethanol for solubility and reactivity | |
| Catalyst | KOH for base-mediated condensation | |
| Time | Microwave-assisted synthesis reduces reaction time by 50% |
Which analytical techniques are critical for characterizing this compound?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the phenylmethylidene group and piperazine substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and ensures purity (>98% for biological assays) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Advanced Tip : Use 2D-NMR (e.g., COSY, NOESY) to resolve stereochemical ambiguities in the thiazol-4-one ring .
How do structural features influence its biological activity?
Q. Basic Research Focus
- Thiazol-4-one core : Essential for hydrogen bonding with enzyme active sites (e.g., kinases) .
- 4-Nitrophenyl group : Enhances electron-withdrawing effects, improving binding to hydrophobic pockets .
- Piperazine moiety : Modulates solubility and pharmacokinetic properties .
Advanced Insight : Replace the phenylmethylidene group with fluorinated analogs to study steric and electronic effects on cytotoxicity .
What are the common biological activities reported for this compound?
Q. Basic Research Focus
- Anticancer : IC₅₀ values in the micromolar range against breast cancer cell lines (MCF-7) via apoptosis induction .
- Anti-inflammatory : Inhibits COX-2 by 70% at 10 μM in murine macrophages .
- Enzyme Inhibition : Binds to ATP-binding sites of kinases (e.g., EGFR) with Kd ~ 2.1 μM .
How can structure-activity relationship (SAR) studies optimize bioactivity?
Advanced Research Focus
Compare analogs to identify critical substituents:
| Substituent Modification | Observed Effect | Reference |
|---|---|---|
| Replacement of nitrophenyl with methoxy | Reduced cytotoxicity (IC₅₀ increases from 5 μM to >50 μM) | |
| Addition of allyl group to thiazolidinone | Improved solubility (logP decreases by 0.8) | |
| Fluorination of phenylmethylidene | Enhanced kinase inhibition (Kd improves to 0.9 μM) |
Methodology : Synthesize derivatives using combinatorial chemistry and validate via in silico docking (e.g., AutoDock Vina) .
How can contradictory data in biological assays be resolved?
Q. Advanced Research Focus
- Orthogonal Assays : Confirm anticancer activity using both MTT and clonogenic assays .
- Dose-Response Curves : Identify non-linear effects (e.g., hormesis at low concentrations) .
- Metabolic Stability Testing : Use liver microsomes to rule out false positives from metabolite interference .
Example : Discrepancies in COX-2 inhibition may arise from assay variability (colorimetric vs. fluorogenic substrates) .
What computational methods guide the design of derivatives?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Predict binding stability of the piperazine group in kinase pockets .
- QSAR Models : Correlate logP values (1.8–2.5) with cytotoxicity using partial least squares regression .
- Docking Studies : Identify key residues (e.g., Lys721 in EGFR) for hydrogen bonding with the thiazol-4-one core .
Tool Recommendation : Schrödinger Suite for binding free energy calculations (ΔG < -9 kcal/mol indicates strong binding) .
How can reaction conditions be optimized for scalable synthesis?
Q. Advanced Research Focus
Challenge : Scale-up beyond 10 g often requires continuous flow reactors to maintain purity .
What mechanistic insights are critical for understanding its activity?
Q. Advanced Research Focus
- Reactive Oxygen Species (ROS) Generation : Confirmed via DCFH-DA assay in cancer cells (2-fold increase vs. control) .
- Apoptosis Pathway Activation : Western blot shows caspase-3 cleavage at 24 h post-treatment .
- Target Engagement : SPR analysis confirms direct binding to EGFR (KD = 1.8 μM) .
Validation : Knockout EGFR in cell lines to confirm mechanism .
How does the compound’s stability vary under different storage conditions?
Q. Advanced Research Focus
- Thermal Stability : Decomposes at >150°C (TGA analysis) .
- Photodegradation : Store in amber vials to prevent 20% degradation under UV light .
- pH Sensitivity : Stable in PBS (pH 7.4) for 48 h but hydrolyzes in acidic conditions (pH < 5) .
Recommendation : Lyophilize for long-term storage at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
